(1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile
Description
(1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative characterized by a naphthalen-2-yl substituent and a hydroxymethyl group attached to the cyclopropane ring.
The compound’s structure combines a rigid cyclopropane core with a polar hydroxymethyl group and an aromatic naphthalene moiety. This hybrid architecture may enhance binding affinity to biological targets, such as insecticidal proteins, while the hydroxymethyl group could improve solubility compared to non-polar analogs .
Properties
CAS No. |
923982-67-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-naphthalen-2-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C15H13NO/c16-10-15(8-14(15)9-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14,17H,8-9H2 |
InChI Key |
YAOFZMVNNNMQQK-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC3=CC=CC=C3C=C2)CO |
Canonical SMILES |
C1C(C1(C#N)C2=CC3=CC=CC=C3C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Naphthyl Group Introduction: The naphthyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthyl halides and palladium catalysts.
Nitrile Group Introduction: The nitrile group can be introduced through cyanation reactions, often using cyanide sources like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
(1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of cyclopropane derivatives and their interactions with biological targets.
Material Science: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-(naphthalen-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The cyclopropane ring can provide rigidity and specific spatial orientation, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Purity inferred from analogous compounds in and .
Key Observations:
The hydroxymethyl group introduces hydrogen-bonding capability, contrasting with the non-polar methyl group in (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carbonitrile. This could improve solubility but reduce lipid membrane permeability . The methanesulfonyl group in the rac-(1R,2R) analog offers strong electron-withdrawing effects, which may stabilize the molecule or alter metabolic pathways .
Stereochemical Impact :
- The (1R,2S) configuration of the target compound creates a distinct spatial arrangement compared to the (1R,2S) and (1R,2R) diastereomers of analogs. This affects binding to chiral biological targets, as evidenced by the diastereomeric ratio (dr = 65:35) observed during pyrethroid synthesis .
Synthesis and Purity :
- High purity (≥95%) is common across these compounds, reflecting optimized synthetic protocols. The target compound’s synthesis likely involves stereoselective cyclopropanation, similar to methods used for pyrethroids .
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